molecular formula C12H8F3NO B1329070 2-(3,4-Difluorophenoxy)-5-fluoroaniline CAS No. 640767-04-0

2-(3,4-Difluorophenoxy)-5-fluoroaniline

Cat. No. B1329070
CAS RN: 640767-04-0
M. Wt: 239.19 g/mol
InChI Key: JOBRMWLJMVZJTR-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)-5-fluoroaniline (DFFA) is an important organic compound with a wide range of applications in the scientific and industrial field. It is an aromatic compound and has a wide range of uses in the synthesis of various products. It is also used as a starting material for the synthesis of other compounds. DFFA has been studied extensively in recent years and has been found to have many useful properties.

Scientific Research Applications

Electrochemical Assays

2-(3,4-Difluorophenoxy)-5-fluoroaniline and its derivatives have been utilized in electrochemical assays. A study demonstrated a sensitive and accurate potentiometric reaction-rate method for the assay of peroxidase and peroxidase-coupled reactions. This technique involved the peroxidase-catalyzed rupture of the covalent C–F bond in certain organo-fluoro compounds, including fluoroanilines, in the presence of H2O2. The liberated fluoride ions were measured using a fluoride ion-selective electrode. This assay system offers broad applications, especially in enzyme immunoassays (Siddiqi, 1982).

Polymer Synthesis and Characterization

Fluorine-substituted polyanilines, including those derived from fluoroaniline monomers, have been synthesized and characterized. These polymers have been produced in aqueous acidic mediums using various oxidizing agents. Their characterization includes FTIR and NMR spectroscopic techniques, and their thermal analysis has been conducted using differential scanning calorimetry and thermogravimetric analysis. Such studies contribute to understanding the structural properties of polymers and their potential applications (Cihaner & Önal, 2001).

Metabonomic Assessment and Toxicity

Fluoroanilines' metabolic effects and toxicity have been studied using high-resolution NMR spectroscopy to produce a biochemical fingerprint of metabolites from biological mixtures. Changes in these fingerprint profiles can characterize the effects of toxic insult in in vivo systems. Such research provides insights into novel biomarkers of xenobiotic toxicity and helps in understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

Biodegradation and Microbial Community Analysis

The degradation of fluoroanilines in mixed culture systems has been examined to understand their biodegradability. PCR-DGGE analysis revealed that unique bacteria were involved in degrading these compounds. Such studies are significant for environmental bioremediation efforts and understanding the microbial communities involved in the degradation process (Zhao et al., 2019).

Electronic and Conductive Properties

Research has focused on the electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines as candidate monomers for new conducting polymers. These studies use density functional theory to investigate the effects of fluorine atoms on the properties of these compounds, contributing to the development of new materials for electronic applications (BeigiHossein, 2012).

Fluorescent Probes and pH Sensing

Certain fluorinated compounds, including derivatives of fluoroanilines, have been applied to fluorescent probes sensing pH and metal cations. Their high sensitivity and selectivity in detecting pH changes and metal cations highlight their potential use in biochemical sensing and imaging applications (Tanaka et al., 2001).

properties

IUPAC Name

2-(3,4-difluorophenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBRMWLJMVZJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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